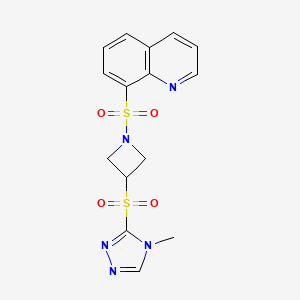

8-((3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)sulfonyl)quinoline

Description

Propriétés

IUPAC Name |

8-[3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]azetidin-1-yl]sulfonylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c1-19-10-17-18-15(19)25(21,22)12-8-20(9-12)26(23,24)13-6-2-4-11-5-3-7-16-14(11)13/h2-7,10,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFBUXWQWSINHJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 8-((3-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)azetidin-1-yl)sulfonyl)quinoline is a derivative of quinoline integrated with a triazole moiety, which has garnered attention for its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the quinoline nucleus and subsequent functionalization with triazole and sulfonyl groups. The synthetic route can be summarized as follows:

- Formation of Quinoline Base : The quinoline structure is synthesized through cyclization reactions involving appropriate precursors.

- Triazole Integration : The 4-methyl-4H-1,2,4-triazol-3-thiol is introduced via nucleophilic substitution reactions.

- Sulfonylation : The azetidine ring is then sulfonylated to enhance solubility and biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures possess inhibitory effects against various bacteria and fungi. The incorporation of the triazole ring is particularly noted for enhancing antifungal activity due to its ability to disrupt fungal cell wall synthesis .

Anticancer Activity

Several studies have reported the anticancer potential of quinoline derivatives. For example, derivatives with electron-withdrawing groups have demonstrated enhanced cytotoxicity against cancer cell lines while maintaining low toxicity in normal cells. The compound's mechanism often involves inducing apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Enzyme Inhibition

The compound also shows promise as an inhibitor of various enzymes, including cholinesterases. In vitro studies have demonstrated that certain quinoline derivatives can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's . The structure–activity relationship (SAR) analyses suggest that modifications at specific positions on the quinoline ring can significantly affect inhibitory potency.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a related quinoline derivative against Staphylococcus aureus and Candida albicans. The compound exhibited an MIC (Minimum Inhibitory Concentration) of 15 μg/mL against S. aureus and 10 μg/mL against C. albicans, indicating strong antimicrobial activity .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, a derivative similar to our compound was tested against human breast cancer cell lines (MCF-7). The results showed a significant reduction in cell viability with an IC50 value of 20 μM, suggesting effective anticancer potential .

Data Table: Summary of Biological Activities

Comparaison Avec Des Composés Similaires

Triazole-Substituted Quinolines

- Compound 5o: 8-((1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methoxy)quinoline () Key Difference: Uses a 1,2,3-triazole linked via a methoxy group instead of sulfonyl. Impact: The methoxy group reduces polarity compared to sulfonyl, likely enhancing lipophilicity and bioavailability.

- Compound 3f: 8-((1-(4-cyanophenyl)-1H-1,2,3-triazol-4-yl)methyloxy)quinoline () Key Difference: Features a cyano-substituted phenyl group on the triazole. Impact: The electron-withdrawing cyano group may alter electronic interactions with biological targets compared to the methyl group in the target compound.

Triazole-Quinoline Derivatives with Benzyl/Aldehyde Substituents ()

- Compound 6: 4-(4-(4-Hydroxymethyl-phenyl)-1H-1,2,3-triazol-1-yl)-quinoline Key Difference: Contains a hydroxymethylphenyl-triazole group synthesized via Cu-catalyzed azide-alkyne cycloaddition (click chemistry). Impact: The hydroxymethyl group introduces hydrogen-bonding capability, which is absent in the sulfonyl-rich target compound.

Sulfonylated Quinolines with Piperidine/Azetidine Rings

- Compound 8b: 3-(4-Chloro phenylsulfonyl)-8-(1-methyl piperidin-4-yl amino)quinoline () Key Difference: A piperidine ring (six-membered) replaces the azetidine (four-membered) in the target compound. Impact: The larger piperidine ring increases conformational flexibility but may reduce binding specificity due to higher entropy penalties.

Oxadiazole- and Indole-Fused Quinolines ()

- EP 1 808 168 B1 Derivatives: Include oxadiazole-cyclohexyloxy-quinoline hybrids. Key Difference: Oxadiazole replaces triazole, and cyclohexyloxy groups are used instead of sulfonyl-azetidine.

Pharmacological and Physicochemical Properties

Molecular Weight and Polarity

- Analysis : The target compound’s higher molecular weight and dual sulfonyl groups result in lower predicted LogP, suggesting reduced cell permeability but improved solubility in aqueous environments.

Q & A

Q. How can the synthesis of this compound be optimized to improve yield and purity?

Methodological Answer: Synthetic optimization requires a Design of Experiments (DoE) approach to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and assess their impact on yield and purity. For multi-step syntheses involving sulfonyl and triazole groups, orthogonal protection strategies for reactive intermediates (e.g., azetidine sulfonation) should be prioritized. Statistical tools like response surface methodology (RSM) can identify optimal conditions, as demonstrated in quinoline derivative syntheses . Additionally, real-time monitoring via HPLC or LC-MS can track intermediate stability and guide purification protocols .

Q. What spectroscopic techniques are most effective for characterizing the sulfonyl and triazole moieties?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR : Assign protons and carbons near sulfonyl groups (deshielding effects at δ 3.5–4.5 ppm for azetidine protons) and triazole aromaticity (δ 8.0–9.0 ppm).

- ¹⁹F NMR (if fluorinated analogs are synthesized) for tracking trifluoromethyl groups.

- Infrared Spectroscopy (IR): Sulfonyl S=O stretches appear at 1150–1350 cm⁻¹.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns for sulfonamide linkages.

- X-ray Crystallography : Resolve spatial arrangements of the azetidine-triazole-quinoline core .

Advanced Research Questions

Q. How can computational methods predict reactivity and guide experimental design for modifying the triazole-sulfonyl scaffold?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate transition-state energies for sulfonation reactions to identify kinetically favorable pathways.

- Molecular Dynamics (MD) : Simulate solvent effects on azetidine ring conformation during sulfonyl group introduction.

- Reaction Path Search Tools : Platforms like ICReDD integrate quantum chemical calculations with experimental data to narrow optimal reaction conditions (e.g., solvent polarity, temperature) .

- Docking Studies : For bioactive derivatives, predict binding affinities to target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock Vina .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Methodological Answer:

- Orthogonal Assays : Validate bioactivity across multiple models (e.g., bacterial strains, cancer cell lines) to distinguish target-specific effects from nonspecific toxicity.

- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl on triazole, sulfonyl linker length) to isolate pharmacophores responsible for desired activity.

- Metabolomic Profiling : Use LC-MS/MS to identify metabolic byproducts that may contribute to off-target effects .

Q. What strategies ensure reproducibility in multi-step syntheses involving hygroscopic intermediates?

Methodological Answer:

- Moisture Control : Perform sulfonation steps under inert atmosphere (N₂/Ar) with anhydrous solvents (e.g., THF, DCM).

- Intermediate Stabilization : Lyophilize hygroscopic intermediates or store them as stable salts (e.g., HCl adducts).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate degradation .

Data Analysis and Interpretation

Q. How can researchers reconcile discrepancies between computational predictions and experimental results?

Methodological Answer:

- Error Analysis : Compare DFT-predicted reaction barriers with experimental kinetic data to identify systematic errors (e.g., solvent effects omitted in simulations).

- Sensitivity Testing : Vary computational parameters (e.g., basis set, solvation model) to assess robustness of predictions.

- Hybrid Workflows : Combine machine learning (ML) with experimental datasets to refine predictive models iteratively .

Q. What statistical methods are recommended for analyzing dose-response data in biological assays?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀/EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare efficacy across derivatives; use Bonferroni correction for multiple comparisons.

- Principal Component Analysis (PCA) : Identify latent variables influencing bioactivity (e.g., logP, H-bond donors) .

Safety and Compliance

Q. What safety protocols are critical when handling sulfonyl chlorides and reactive intermediates?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use acid-resistant gloves, goggles, and fume hoods for sulfonation steps.

- Waste Management : Quench excess sulfonyl chlorides with ice-cold sodium bicarbonate before disposal.

- Emergency Procedures : Maintain spill kits with neutralizing agents (e.g., sodium carbonate for acid spills) .

Collaborative and Interdisciplinary Approaches

Q. How can cross-disciplinary teams enhance research on this compound?

Methodological Answer:

- Chemoinformatics : Partner with computational chemists to build QSAR models for predicting ADMET properties.

- Biophysics : Use surface plasmon resonance (SPR) or ITC to quantify binding kinetics with biological targets.

- Data Science : Employ blockchain-based platforms for secure, reproducible data sharing across institutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.